methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate typically involves the reaction of substituted benzoic acids with thiazole derivatives under specific conditions. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is optimized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, benzoic acid derivatives, and corresponding alcohols or amines.
Scientific Research Applications
Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement reactions.
Methyl 4-chlorobenzoate: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate is unique due to its specific combination of a thiazole ring and benzoate ester, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8(17)15-14-16-12(18)11(21-14)7-9-3-5-10(6-4-9)13(19)20-2/h3-7H,1-2H3,(H,15,16,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVXDSBLQNCDH-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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